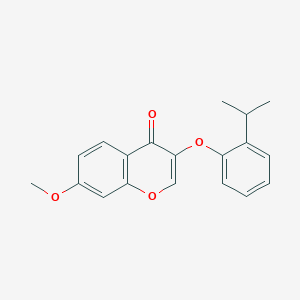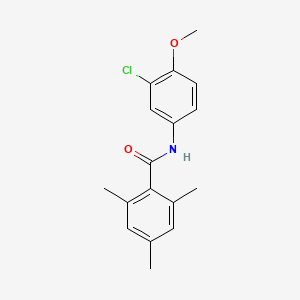![molecular formula C18H17NO6 B5658497 4-[4-(isobutyrylamino)phenoxy]phthalic acid](/img/structure/B5658497.png)
4-[4-(isobutyrylamino)phenoxy]phthalic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of phthalic acid derivatives typically involves nucleophilic substitution reactions and polymerization processes. Lamparth et al. (2014) synthesized polymerizable phthalic acid derivatives characterized by NMR and IR spectroscopy, highlighting the methodological approaches in synthesizing complex phthalic acid derivatives with potential applications in adhesive formulations due to their reactivity in free radical polymerization and resistance to hydrolysis (Lamparth et al., 2014).
Molecular Structure Analysis
The molecular structure of phthalic acid derivatives is crucial for their chemical behavior and applications. Studies employing NMR and IR spectroscopy provide detailed insights into the molecular architecture, indicating how substitutions on the phthalic acid backbone influence physical and chemical properties. The research by Ağırtaş et al. (2014) on metallophthalocyanines illustrates the structural characterization of phthalic acid derivatives using spectroscopic techniques, offering a foundation for understanding the molecular structure of “4-[4-(isobutyrylamino)phenoxy]phthalic acid” (Ağırtaş et al., 2014).
Chemical Reactions and Properties
Phthalic acid derivatives undergo a variety of chemical reactions, including polymerization and condensation with other chemical entities, leading to materials with diverse properties. The synthesis of polyamides from phthalic acid derivatives, as discussed by Mallakpour and Taghavi (2008), demonstrates the reactivity of these compounds in forming high-performance polymers with specific mechanical and thermal properties (Mallakpour & Taghavi, 2008).
Physical Properties Analysis
The physical properties of phthalic acid derivatives, such as solubility, melting point, and thermal stability, are influenced by the nature of the substituents on the phthalic acid ring. These properties are critical for their application in various fields. The study by Gutch, Banerjee, and Jaiswal (2003) on polyamides derived from phthalic acid derivatives highlights the importance of structural variations in determining physical properties, including solubility and thermal stability (Gutch et al., 2003).
属性
IUPAC Name |
4-[4-(2-methylpropanoylamino)phenoxy]phthalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO6/c1-10(2)16(20)19-11-3-5-12(6-4-11)25-13-7-8-14(17(21)22)15(9-13)18(23)24/h3-10H,1-2H3,(H,19,20)(H,21,22)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QORIEEJPPPLNAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)OC2=CC(=C(C=C2)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(1-naphthylamino)carbonothioyl]-2-thiophenecarboxamide](/img/structure/B5658422.png)
![N'-[(4-methoxyphenoxy)acetyl]-3-methylbenzohydrazide](/img/structure/B5658432.png)
![N-{2-[(isopropylamino)carbonyl]phenyl}-2,6-dimethoxybenzamide](/img/structure/B5658438.png)
![5-[4-(3-piperidinylmethyl)benzoyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B5658449.png)
![3-(4-chlorobenzyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5658453.png)
![4-{1-[N-(4-fluorobenzoyl)-beta-alanyl]piperidin-3-yl}benzoic acid](/img/structure/B5658457.png)
![1-({[(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]amino}methyl)cyclopentanecarboxylic acid](/img/structure/B5658465.png)

![N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B5658489.png)

![(3R*,4R*)-3-cyclopropyl-4-methyl-1-[3-(4-pyridinyl)propanoyl]-3-pyrrolidinol](/img/structure/B5658495.png)

![N-(8-methoxy-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-yl)-2-thiophenecarboxamide](/img/structure/B5658516.png)
